Omramotide

Peptide vaccine MHC binding Sequence specificity

Researchers requiring a defined, non-self peptide antigen for tumor immunology studies often face batch-to-batch variability and lengthy custom synthesis lead times. Omramotide (CAS 2306406-71-1), a microbiota sequence variant 10-mer peptide (FLPFGFILPV), eliminates this bottleneck. - Sequence-Specific Immunogenicity: Selected from microbiota variants with reduced self-tolerance, enabling definitive T-cell epitope mapping and comparison against Oximbomotide controls. - Proven Stability: 3-year powder stability at -20°C; 6-month solution stability at -80°C, ensuring multi-cohort reproducibility. - Ready-to-Use Solubility: 10 mM in DMSO, optimized for antigen-presenting cell pulsing and combination checkpoint blockade studies.

Molecular Formula C62H88N10O11
Molecular Weight 1149.4 g/mol
Cat. No. B12394439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmramotide
Molecular FormulaC62H88N10O11
Molecular Weight1149.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N
InChIInChI=1S/C62H88N10O11/c1-9-40(8)53(59(79)68-48(32-38(4)5)61(81)72-30-20-28-50(72)58(78)69-52(39(6)7)62(82)83)70-56(76)46(35-43-25-17-12-18-26-43)65-51(73)36-64-55(75)45(34-42-23-15-11-16-24-42)66-57(77)49-27-19-29-71(49)60(80)47(31-37(2)3)67-54(74)44(63)33-41-21-13-10-14-22-41/h10-18,21-26,37-40,44-50,52-53H,9,19-20,27-36,63H2,1-8H3,(H,64,75)(H,65,73)(H,66,77)(H,67,74)(H,68,79)(H,69,78)(H,70,76)(H,82,83)/t40-,44-,45-,46-,47-,48-,49-,50-,52-,53-/m0/s1
InChIKeyNMGKJFBSTPCKAQ-IZODFUJNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omramotide Overview for Cancer Immunotherapy


Omramotide (CAS: 2306406-71-1) is a synthetic 10‑mer peptide with the sequence Phe‑Leu‑Pro‑Phe‑Gly‑Phe‑Ile‑Leu‑Pro‑Val (FLPFGFILPV) and a molecular weight of 1149.42 g/mol . It is classified as an immunological agent for active immunization, specifically developed as an antineoplastic candidate . The peptide is derived from microbiota sequence variants that mimic tumor‑associated antigenic epitopes, a strategy designed to break immune tolerance and elicit a robust anti‑tumor immune response [1]. Omramotide is supplied as a research‑grade powder with documented stability and solubility profiles suitable for in vitro and in vivo preclinical studies .

Omramotide Irreplaceability in Immunization Studies


Active cancer immunotherapy relies on precise peptide sequences to engage T‑cell receptors and major histocompatibility complex (MHC) molecules with high specificity [1]. Even single amino acid substitutions within a 10‑mer peptide can dramatically alter immunogenicity, MHC binding affinity, and the resulting T‑cell repertoire [2]. Omramotide's specific sequence (FLPFGFILPV) was selected from a pool of microbiota sequence variants that differ from human self‑antigens, thereby reducing the risk of immune tolerance while retaining cross‑reactivity with tumor epitopes . Consequently, substituting Omramotide with another ‘‑otide’‑class peptide (e.g., Oximbomotide) or an off‑the‑shelf tumor‑associated antigen peptide would invalidate any comparative conclusions regarding sequence‑dependent immunogenicity and anti‑tumor efficacy. The following quantitative evidence demonstrates the distinct physicochemical and sequence‑based properties that differentiate Omramotide from its closest analogs.

Omramotide vs Analogs: Procurement Comparison


Sequence Composition vs Oximbomotide

Omramotide comprises a 10‑mer sequence (Phe‑Leu‑Pro‑Phe‑Gly‑Phe‑Ile‑Leu‑Pro‑Val, abbreviated FLPFGFILPV) that is entirely distinct from that of the closest in‑class analog Oximbomotide (Leu‑Met‑Asp‑Leu‑Ser‑Thr‑Thr‑Glu‑Val) [1]. The difference in length (10‑mer vs. 9‑mer) and amino acid composition (presence of proline residues in Omramotide) influences secondary structure propensity and proteasomal processing, which in turn affects epitope presentation . Omramotide contains 2 proline residues, while Oximbomotide contains none, which may confer resistance to exopeptidase degradation [2].

Peptide vaccine MHC binding Sequence specificity

DMSO Solubility vs Oximbomotide

Omramotide exhibits a maximum DMSO solubility of 10 mM under standard storage conditions . In contrast, Oximbomotide demonstrates a higher DMSO solubility of approximately 19.8 mM (equivalent to 20 mg/mL) . This difference in solubility may influence experimental design, particularly for high‑concentration stock solutions or co‑administration studies.

Solubility Formulation In vitro assays

Long-Term Powder Stability

Omramotide powder is stable for at least 3 years when stored at -20°C, as verified by multiple independent suppliers . This stability is comparable to that of Oximbomotide, which also maintains integrity for 3 years under identical conditions . No degradation has been reported when stored desiccated and protected from light.

Stability Storage Long‑term studies

Solution Stability

Omramotide dissolved in an appropriate solvent (e.g., DMSO) remains stable for 6 months when stored at -80°C . This solution stability matches that reported for Oximbomotide under the same conditions . Researchers can confidently prepare stock solutions and aliquot them for long‑term use without significant loss of activity.

Solution stability Long‑term storage Aliquot preparation

Omramotide Preclinical Application Scenarios


In Vivo Tumor Challenge Models

Omramotide's unique 10‑mer sequence (FLPFGFILPV) makes it an ideal candidate for murine tumor challenge studies where a defined, non‑self peptide antigen is required to elicit a measurable T‑cell response [1]. The compound's demonstrated 3‑year powder stability and 6‑month solution stability allow for the preparation of standardized vaccine formulations that can be used across multiple experimental cohorts, ensuring reproducibility and reducing inter‑batch variability .

Ex Vivo T-Cell Priming & ELISpot

For researchers performing ex vivo T‑cell priming assays, Omramotide's DMSO solubility of 10 mM facilitates the preparation of working concentrations suitable for pulsing antigen‑presenting cells [1]. Its distinct sequence from Oximbomotide and other `‑otide` peptides allows for direct comparison of epitope‑specific immune responses, a critical control in studies investigating microbiota‑derived tumor antigen mimicry .

Combination with Immune Checkpoint Inhibitors

Given that Omramotide belongs to the class of microbiota sequence variant peptides that are designed to synergize with checkpoint blockade [1], it is particularly suited for combination studies with anti‑PD‑1 or anti‑CTLA‑4 antibodies. The well‑characterized storage and solubility parameters ensure that Omramotide can be reliably incorporated into multi‑agent dosing regimens without compromising the stability of co‑administered biologics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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